molecular formula C6H7N3 B8724153 6-Ethenylpyrimidin-4-amine

6-Ethenylpyrimidin-4-amine

Cat. No.: B8724153
M. Wt: 121.14 g/mol
InChI Key: BGJAVMWCKVVNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethenylpyrimidin-4-amine is a pyrimidine derivative characterized by an ethenyl (vinyl) substituent at the 6-position and an amino group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The ethenyl group introduces π-electron density and steric effects, which may influence reactivity, solubility, and biological interactions compared to other substituents.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

6-ethenylpyrimidin-4-amine

InChI

InChI=1S/C6H7N3/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2,(H2,7,8,9)

InChI Key

BGJAVMWCKVVNNF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylpyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the vinyl group on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Ethenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethenylpyrimidin-4-amine involves its interaction with nucleic acids and enzymes. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of viral genomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Ethenylpyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties. Data are derived from analogs in the evidence, as direct studies on the ethenyl derivative are absent.

Structural and Electronic Comparisons

Compound Name Substituents (Position) Similarity Index* Key Properties Reference
6-Chloro-N-methylpyrimidin-4-amine Cl (6), N-methyl (4) 0.91 High reactivity in nucleophilic substitution; used in kinase inhibitors
4-Methyl-6-phenylpyrimidin-2-amine CH₃ (4), Ph (6) N/A Crystallographic Dihedral angles (29.4°–46.3°) between aromatic rings; planar pyrimidine core
6-Chloro-N,N-dimethylpyrimidin-4-amine Cl (6), N,N-dimethyl (4) 0.86 Enhanced lipophilicity; commercial availability for drug intermediates
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine 4-Methylpiperidine (6) N/A Supplier-listed for combinatorial chemistry; modulates solubility via piperidine

*Similarity Index : Calculated via structural overlap (Tanimoto coefficient) with 6-Chloropyrimidin-4-amine as a reference .

  • Ethenyl vs. Chloro derivatives are common intermediates in Suzuki couplings or aminations .
  • Ethenyl vs. Methyl/Phenyl : Methyl and phenyl groups enhance steric bulk, affecting molecular packing (e.g., crystallographic dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine ). Ethenyl’s planar geometry may reduce steric hindrance but introduce conjugation effects.

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